O-Methylmangiferin
Description
Contextualization within Natural Product Chemistry and Medicinal Chemistry
In the field of natural product chemistry, O-Methylmangiferin is classified as a xanthone (B1684191), a class of secondary metabolites found in a variety of plants, fungi, and bacteria. nih.govnih.gov Xanthones are characterized by their dibenzo-γ-pyrone heterocyclic structure. nih.gov The study of these compounds is a cornerstone of pharmacognosy, the branch of knowledge concerned with medicinal drugs obtained from plants or other natural sources. The isolation, purification, and structural elucidation of compounds like this compound from natural sources such as Polygala tenuifolia are fundamental activities in this field. medchemexpress.comchemfaces.com
From a medicinal chemistry perspective, this compound represents a valuable scaffold for the development of new therapeutic agents. researchgate.net The modification of natural products to enhance their pharmacological profiles is a common strategy. The methylation of the mangiferin (B1668620) core to produce this compound can alter properties such as solubility and bioavailability, potentially leading to improved therapeutic efficacy. cymitquimica.comnih.gov Researchers are actively investigating the synthesis and biological evaluation of this compound and its analogs to explore their potential as antitumor and other therapeutic agents. nih.gov
Significance of Xanthone Glucosides in Contemporary Research
Xanthone glucosides, the chemical class to which this compound belongs, are a major focus of contemporary research due to their diverse and promising biological activities. nih.govnih.gov These compounds are formed by the attachment of a sugar moiety (a glucoside) to a xanthone backbone. nih.gov This glycosylation can significantly impact the compound's properties, often enhancing solubility and pharmacological activity compared to the non-glycosylated form (aglycone). nih.govencyclopedia.pub
Recent studies have highlighted a wide array of pharmacological effects associated with xanthone glucosides, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. nih.govencyclopedia.pub The presence of hydroxyl and methoxy (B1213986) groups on the xanthone skeleton, along with the attached sugar, contributes to these activities, particularly their ability to scavenge free radicals. nih.gov The structural diversity within this class, arising from variations in the xanthone core and the nature and position of the sugar attachment, provides a rich source for the discovery of new drug leads. nih.govresearchgate.net
Overview of Current Research Trajectories for this compound
Current research on this compound is multifaceted, exploring its natural sources, chemical synthesis, and a range of potential therapeutic applications. One significant area of investigation is its pharmacological activity. Studies have indicated that this compound possesses antioxidant, anti-inflammatory, and immunomodulatory effects. ontosight.ai There is also emerging evidence for its antiviral and antibacterial activities. ontosight.ai
Another key research direction involves the comparative analysis of this compound with its parent compound, mangiferin. For instance, research has shown that the methylation of the 6,7-dihydroxyl groups in mangiferin to form 7-O-methylmangiferin can impact its antioxidant activity. nih.gov
Furthermore, the isolation of this compound from various plant sources, such as the rhizomes of Iris nigricans and the cortexes of Polygala tenuifolia, continues to be an active area of phytochemical research. cymitquimica.commedchemexpress.com The development of synthetic and enzymatic methods to produce this compound and its derivatives is also a growing field, aiming to create novel compounds with enhanced biological activities. nih.gov The exploration of its role in traditional medicine formulations, such as the Chinese prescription Kaixinsan, is also providing new insights into its potential therapeutic uses. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O11 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3 |
InChI Key |
INBSFHNHCNZEOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Research on Natural Occurrence and Distribution of O Methylmangiferin
Identification in Specific Botanical Sources for Research Purposes
The identification of O-Methylmangiferin is heavily reliant on advanced analytical techniques applied to various plant tissues. These studies are fundamental for creating a phytochemical map of its presence in the natural world.
The roots of Polygala tenuifolia Willd., a perennial herb used in traditional Chinese medicine and known as "Yuanzhi," are a significant source of this compound. nih.govnih.gov Specifically, the compound identified in this species is 7-O-Methylmangiferin. nih.govchemfaces.com Phytochemical investigations have confirmed that xanthones, alongside saponins (B1172615) and oligosaccharide esters, are characteristic metabolites of Polygalae Radix (the dried root of P. tenuifolia). nih.govresearchgate.net
Studies involving UPLC-Q-TOF-MS/MS analysis have been employed to evaluate the chemical constituents in both crude and processed forms of Polygalae Radix. nih.gov These analyses reveal that the processing method can alter the relative content of 7-O-Methylmangiferin. For instance, a comparative evaluation showed variations in the peak area of 7-O-Methylmangiferin between the crude root (PR), the root cortex (PC), and cortex samples fried with honey (HP) or licorice (LP). nih.gov Seven xanthone (B1684191) glycosides, including 7-O-Methylmangiferin, have been isolated from the cortexes of Polygala tenuifolia. biocrick.com Transcriptome analysis of P. tenuifolia has also been undertaken to identify candidate genes involved in the biosynthesis of important secondary metabolites like xanthones. nih.gov
Table 1: Comparative Abundance of 7-O-Methylmangiferin in Processed Polygala tenuifolia
| Processing Method | Abbreviation | Relative Peak Area |
|---|---|---|
| Polygalae Radix (Crude Root) | PR | 2.77 |
| Polygalae Cortex (Root Cortex) | PC | 2.17 |
| Honey-fried Polygalae Cortex | HP | 0.94 |
| Licorice-fried Polygalae Cortex | LP | 0.44 |
The genus Iris is another significant botanical source where this compound has been documented. nih.gov Specifically, 7-O-Methylmangiferin has been isolated from the rhizomes of Iris nigricans. cymitquimica.com Phytochemical analyses using UHPLC-Orbitrap MS have identified 7-O-methylmangiferin in the rhizomes, flowers, and above-ground vegetative parts of Iris humilis, Iris pumila, and Iris variegata. bg.ac.rs The compound has also been noted in metabolic profiling studies of the Croatian endemic species Iris adriatica. tandfonline.com Xanthones, including mangiferin (B1668620) and its methylated derivatives, are considered major phenolic constituents in Iris species. tandfonline.comresearchgate.net
Beyond the Iridaceae family, this compound variants are found in other genera. Homomangiferin (B191416) (3-O-Methylmangiferin) coexists with mangiferin in the leaves and twigs of the mango tree, Mangifera indica. researchgate.netnih.gov Furthermore, 7-O-methylmangiferin has been quantified in Rhizoma Belamcandae, the dried rhizome of Belamcanda chinensis (now reclassified as Iris domestica), linking back to the Iris genus. scribd.com Lancerin, a related xanthone C-glucoside, was detected alongside 7-O-Methylmangiferin in Gentiana species. biocrick.com
Table 2: Documented Botanical Sources of this compound Variants
| Compound Variant | Botanical Species | Plant Part | Reference |
|---|---|---|---|
| 7-O-Methylmangiferin | Polygala tenuifolia | Root, Root Cortex | nih.govchemfaces.com |
| 7-O-Methylmangiferin | Iris nigricans | Rhizomes | cymitquimica.com |
| 7-O-Methylmangiferin | Iris humilis | Rhizome, Flower, Vegetative Parts | bg.ac.rs |
| 7-O-Methylmangiferin | Iris pumila | Rhizome, Flower, Vegetative Parts | bg.ac.rs |
| 7-O-Methylmangiferin | Iris variegata | Rhizome, Flower, Vegetative Parts | bg.ac.rs |
| 7-O-Methylmangiferin | Iris domestica (syn. Belamcanda chinensis) | Rhizome | scribd.com |
| Homomangiferin (3-O-Methylmangiferin) | Mangifera indica | Leaves, Twigs, Bark | researchgate.netresearchgate.net |
Xanthone glucosides are predominantly found in plant families such as Gentianaceae and Polygalaceae. mdpi.com The occurrence of 7-O-Methylmangiferin in Polygala tenuifolia aligns with the known phytochemical profile of the Polygalaceae family. nih.govmdpi.com Similarly, its presence in multiple Iris species highlights its significance within the Iridaceae family. researchgate.net Comparative studies show that in Iris species, 7-O-Methylmangiferin often co-occurs with its parent compound mangiferin, its isomer isomangiferin, and sometimes 7-O-methylisomangiferin. bg.ac.rstandfonline.com The co-occurrence of these related xanthones suggests a shared biosynthetic pathway that involves both C-glycosylation and subsequent O-methylation. The presence of these compounds is considered a useful chemotaxonomic marker for systematic research within the Iridaceae family. tandfonline.com
This compound Variants and Isomers in Biological Systems
The term "this compound" is not specific to a single molecule but can refer to several isomers depending on the position of the methyl group on the xanthone core. Differentiating these isomers is critical for accurate chemical and biological research.
Mangiferin and Isomangiferin are structural isomers that differ in the attachment point of the C-glucoside to the xanthone nucleus. In mangiferin, the glucose moiety is attached at the C-2 position, whereas in isomangiferin, it is at the C-4 position. researchgate.netmdpi.com this compound is a derivative of one of these, where a methyl group is added to one of the hydroxyl groups. For example, 7-O-Methylmangiferin is a derivative of mangiferin.
This structural difference has significant chemical implications. For instance, the methylation of the hydroxyl group at the C-7 position in mangiferin to form 7-O-methylmangiferin destroys the 6,7-catechol moiety. nih.govd-nb.info This alteration markedly reduces its electron-transfer potential, a key measure of antioxidant capacity. nih.gov Research comparing the Trolox Equivalent Antioxidant Capacity (TEAC) illustrates this difference starkly.
Table 3: Comparative Electron-Transfer Potential of Mangiferin and its 7-O-Methyl Derivative
| Compound | Key Structural Feature | TEAC Value |
|---|---|---|
| Mangiferin | Intact 6,7-catechol group | 0.9170 |
| 7-O-Methylmangiferin | Methylated at C-7 hydroxyl, destroying catechol group | 0.0071 |
Two of the most studied O-methylated isomers of mangiferin are homomangiferin and 7-O-methylmangiferin.
Homomangiferin is identified as 3-O-Methylmangiferin . researchgate.netontosight.ai Its chemical structure is 1,6,7-trihydroxy-3-methoxy-2-C-β-D-glucopyranosyl-xanthone. mdpi.com It was initially isolated from Mangifera indica (mango), where it coexists with mangiferin and isomangiferin. nih.govresearchgate.net Its identity as the 3-O-methyl ether of mangiferin has been confirmed through synthesis and direct comparison. researchgate.net
7-O-Methylmangiferin , as its name implies, is methylated at the 7-position. nih.gov This is the variant commonly identified in phytochemical studies of Polygala tenuifolia and various Iris species. nih.govchemfaces.combg.ac.rs
Discernment between these isomers requires sophisticated analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can pinpoint the exact location of the methoxy (B1213986) group on the xanthone skeleton. researchgate.netresearchgate.net The distinct natural sourcing provides a preliminary basis for differentiation: homomangiferin is primarily associated with Mangifera indica, while 7-O-Methylmangiferin is the key variant reported in Polygala and Iris.
Biosynthetic Pathways and Genetic Determinants in O Methylmangiferin Production
Methylation Mechanisms in Xanthone (B1684191) Glucoside Biosynthesis
The conversion of a xanthone glucoside like mangiferin (B1668620) into O-Methylmangiferin requires a specific enzymatic modification known as O-methylation. This reaction involves the transfer of a methyl group from a donor molecule to a hydroxyl group on the xanthone core.
The enzymes responsible for this reaction are S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govmdpi.com These enzymes utilize SAM as the methyl group donor to catalyze the methylation of hydroxyl groups on a wide array of secondary metabolites, including flavonoids, alkaloids, and xanthones. nih.govmdpi.com Plant OMTs are broadly classified into two types based on sequence homology and biochemical properties. nih.gov
| OMT Class | Typical Molecular Weight | Cation Dependence | Common Substrates |
| Class I | 38–43 kDa | Independent | Flavonoids, Isoflavonoids |
| Class II | 26–30 kDa | Dependent (e.g., Mg²⁺) | Caffeoyl-CoA esters (Lignin precursors), some Flavonoids |
This table summarizes the general characteristics of the two main classes of plant O-methyltransferases (OMTs). Data sourced from nih.govmdpi.commaxapress.com.
The specificity of an OMT determines which hydroxyl group on the substrate molecule will be methylated. This specificity is conferred by the precise structure of the enzyme's active site, which accommodates the substrate in a particular orientation. nih.gov In the context of this compound, an OMT would specifically recognize the mangiferin molecule and catalyze the methylation of one of its hydroxyl groups. For instance, the formation of homomangiferin (B191416), a known O-methylated derivative, occurs via the 3-O-methylation of mangiferin in a later biosynthetic stage. researchgate.net While OMTs have been isolated from mango (Mangifera indica), their substrate specificities have been characterized for flavor compounds like furaneol (B68789) rather than xanthones, indicating that a diverse family of OMTs with distinct roles exists within the plant. nih.gov
Genetic and Enzymatic Studies Related to this compound Accumulation
The amount of this compound produced and stored in plant tissues is ultimately controlled at the genetic level. The expression of genes encoding the necessary biosynthetic enzymes dictates the rate of synthesis and subsequent accumulation of the compound.
Transcriptome analysis, which measures the expression levels of all genes in a given tissue at a specific time, has provided significant insights into the regulation of secondary metabolite production in mango. Studies on Mangifera indica have identified numerous differentially expressed genes involved in the biosynthesis of flavonoids and other related compounds during fruit development, ripening, and in response to external stimuli. frontiersin.orgbiorxiv.orgfrontiersin.org
Although the complete set of genes for the this compound pathway has not been fully elucidated, expression studies have identified key genes in related and precursor pathways. For example, genes encoding glycosyltransferases, which are essential for the C-glycosylation step that produces mangiferin, show differential expression patterns in various mango tissues and during different developmental stages. nih.govnih.gov Similarly, studies have profiled the ripening-related expression of an OMT gene in mango, demonstrating that the genetic machinery for methylation is transcriptionally regulated. nih.gov The coordinated expression of genes from the upstream phenylpropanoid and flavonoid pathways with the accumulation of these compounds suggests a tightly regulated genetic network. nih.govnih.gov By analyzing the expression profiles of candidate genes, such as those for benzophenone (B1666685) synthase, C-glycosyltransferases, and specific O-methyltransferases, researchers can correlate genetic activity with the accumulation of mangiferin and its methylated derivatives.
| Gene/Enzyme Class | Role in Pathway | Evidence from Gene Expression Studies |
| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid pathway (precursor supply) | Genes identified in mango transcriptome analyses. nih.govfrontiersin.org |
| Benzophenone Synthase (BPS) | Formation of benzophenone intermediate | Key enzyme in the xanthone pathway. |
| C-glycosyltransferase (CGT) | Attachment of glucose to form mangiferin | MiUGT genes show tissue-specific and developmentally regulated expression in mango. nih.govnih.gov |
| O-methyltransferase (OMT) | Methylation of mangiferin | An OMT gene (MiOMTS) shows ripening-related expression in mango fruit. nih.gov |
This table outlines key enzyme classes involved in the biosynthesis of this compound and summarizes related findings from gene expression studies in mango. Data sourced from nih.govnih.govfrontiersin.orgnih.govnih.gov.
Functional Characterization of Glucosyltransferases
The biosynthesis of C-glycosylxanthones like this compound involves the crucial enzymatic activity of glucosyltransferases (GTs), which catalyze the attachment of a glucose moiety to a xanthone or its benzophenone precursor. The functional characterization of these enzymes, particularly from Mangifera indica (mango), has provided significant insights into the specific mechanisms of mangiferin biosynthesis.
A key enzyme identified in mango is a benzophenone C-glucosyltransferase, designated as MiCGT. nih.gov This enzyme is responsible for the C-glycosylation of a benzophenone precursor, which is a critical step in the formation of the mangiferin backbone. The functional properties of MiCGT have been characterized, revealing its substrate preferences and catalytic efficiency.
Detailed biochemical analysis has shown that MiCGT exhibits robust activity with specific acceptor molecules. The kinetic parameters of MiCGT have been determined for several substrates, including maclurin (B1675891) and norathyriol, which are key intermediates in the xanthone biosynthetic pathway. uniprot.org
| Property | Value |
|---|---|
| Optimal pH | 9.0 |
| Optimal Temperature | 45°C |
| Substrate | Km (μM) | kcat (s-1) |
|---|---|---|
| Maclurin | 47 | 1.6 |
| Norathyriol | 159.2 | 0.8 |
Research has also explored the broader substrate flexibility, or "catalytic promiscuity," of MiCGT. nih.gov It has been demonstrated that this enzyme can C-glycosylate a wide range of structurally diverse compounds beyond its natural substrates, including various druglike scaffolds and simple phenolics, using UDP-glucose as the sugar donor. nih.gov Furthermore, MiCGT can utilize UDP-xylose to generate C-xylosides and is also capable of forming O- and N-glycosides with certain substrates. nih.gov
For comparative purposes, other C-glucosyltransferases involved in xanthone biosynthesis have been identified and characterized from other plant species. For instance, two C-glucosyltransferases from Hypericum perforatum have been shown to directly glycosylate the closed-ring xanthone, norathyriol, at the C-4 position to form isomangiferin. nih.gov This contrasts with the proposed action of MiCGT, which acts on an open-chain benzophenone precursor. nih.gov
The functional characterization of these glucosyltransferases is fundamental to understanding the precise biosynthetic route to mangiferin and, subsequently, this compound. The high substrate specificity and efficiency of enzymes like MiCGT ensure the targeted production of these bioactive compounds in plants.
Advanced Isolation, Purification, and Preliminary Characterization Methodologies for Research
Extraction Techniques for Enhanced O-Methylmangiferin Recovery in Laboratory Settings
Extraction is the critical first step in isolating this compound from its source matrix, typically plant tissues. The choice of extraction technique significantly influences the yield and purity of the initial crude extract. While methods are often optimized for the parent compound, mangiferin (B1668620), these strategies are directly applicable to its methylated derivatives due to their structural similarities.
Conventional solid-liquid extraction techniques remain fundamental in phytochemical research. These methods rely on the principle of dissolving the target compound from the plant matrix into a suitable solvent. The efficiency of these strategies is dependent on several factors, including the choice of solvent, temperature, extraction time, and the ratio of solvent to solid material. nih.govnih.govnih.gov
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is a straightforward method, but can be time-consuming and may result in lower yields compared to more advanced techniques. phytopharmajournal.com
Soxhlet Extraction: This method involves the continuous percolation of a fresh solvent through the plant material at an elevated temperature. mdpi.com This process ensures that the matrix is repeatedly exposed to fresh solvent, which can lead to a more exhaustive extraction. However, the prolonged exposure to heat may risk degrading thermolabile compounds. whitman.edu
The selection of the solvent is paramount and is based on the polarity of this compound. Given its glycosidic and polyphenolic structure, polar solvents or aqueous mixtures are most effective. Methanol (B129727) and ethanol (B145695), often mixed with water, are commonly used as they efficiently solubilize such compounds. nih.gov Studies on the related compound mangiferin show that aqueous ethanol mixtures (e.g., 40-80%) often provide superior yields compared to absolute solvents, as the water can help swell the plant matrix, increasing solvent penetration. nih.govnih.gov
| Technique | Solvent | Key Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Methanol, Ethanol, Water | Time (hours to days), Temperature (room temp.), Solvent:Solid Ratio | Simple setup, low cost, suitable for thermolabile compounds | Time-consuming, potentially lower yield, large solvent volume |
| Soxhlet Extraction | Ethanol, Methanol, Chloroform (B151607) | Time (6-24 hours), Temperature (boiling point of solvent), Cycles | High extraction efficiency, requires less solvent than maceration | Requires heating (risk of degradation), not suitable for thermolabile compounds |
To overcome the limitations of conventional methods, several modern extraction techniques have been developed. These approaches often offer significantly reduced extraction times, lower solvent consumption, and improved yields. who.int
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell disruption and enhancing the release of intracellular contents into the solvent. blucher.com.bryoutube.com For mangiferin, optimal UAE conditions have been identified as using 44% ethanol at a 38:1 liquid-to-solid ratio for approximately 20 minutes, resulting in a high yield of 58.46 mg/g. nih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant matrix. youtube.com This internal heating creates a rapid build-up of pressure that ruptures the cell walls, facilitating the rapid diffusion of target compounds into the solvent. youtube.comnih.gov The efficiency of MAE is influenced by microwave power, irradiation time, solvent choice, and the solvent-to-material ratio. who.int Optimized studies for mangiferin have achieved a maximum content of 1.1156 mg/g using 80% ethanol at a microwave power of 550 W for an extraction time of 50 seconds. nih.gov
| Technique | Principle | Typical Parameters (for Mangiferin) | Advantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Ethanol Conc.: 44% Liquid:Solid Ratio: 38:1 Time: ~20 min Temperature: 60°C | Reduced extraction time, lower temperature, improved yield |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes intracellular heating and pressure buildup | Ethanol Conc.: 80% Microwave Power: 500-550 W Time: 20-50 sec | Extremely fast, reduced solvent use, high efficiency |
Chromatographic Separation and Purification Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound from other phytochemicals to achieve the high purity required for research.
HPLC is a powerful analytical and preparative tool for the separation and purification of compounds from complex mixtures. For compounds like this compound, reversed-phase HPLC is the most common approach.
In this technique, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. researchgate.net Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated. researchgate.net The retention time—the time it takes for a compound to pass through the column—is a characteristic feature used for its preliminary identification under specific conditions. fda.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or UV-Vis detector, which measures the absorbance at specific wavelengths.
| Parameter | Typical Conditions for Xanthone (B1684191) Separation | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (octadecylsilane) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of acidified water (A) and acetonitrile/methanol (B) | Elutes compounds from the column with increasing organic solvent concentration. |
| Detection | UV-Vis or Diode-Array Detection (DAD) at ~258 nm, ~317 nm | Quantifies and detects the compound as it elutes based on its UV absorbance. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and influences resolution. |
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. wikipedia.orgnih.gov This eliminates issues common in solid-phase chromatography, such as irreversible adsorption of the sample onto the stationary phase. nih.gov The technique relies on partitioning the components of a mixture between two immiscible liquid phases. wikipedia.org One phase acts as the stationary phase, which is held in the column by centrifugal force, while the other mobile phase is pumped through it. wikipedia.org
The selection of a suitable biphasic solvent system is the most critical step in developing a CCC method. nih.govnih.gov The ideal system should provide an optimal partition coefficient (K) for the target compound, typically between 0.5 and 2.0. A common family of solvent systems used for separating moderately polar natural products is the HEMWat system, which consists of n-hexane, ethyl acetate, methanol, and water in various ratios. wikipedia.org High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that uses high rotational speeds to achieve faster and more efficient separations, making it a powerful preparative technique for purifying kilogram quantities of a target compound. nih.gov
Spectroscopic and Spectrometric Approaches in Structural Elucidation (Non-Identificatory)
Once this compound has been isolated and purified, various spectroscopic and spectrometric techniques are used in concert to gather preliminary data about its chemical structure. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.orglibretexts.org The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to hydroxyl (-OH) groups (broad band), a carbonyl (C=O) group of the xanthone core (strong, sharp band), aromatic C=C bonds, and C-O bonds of the ether, alcohol, and glycosidic linkages. vscht.cz
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. wikipedia.org High-resolution mass spectrometry can determine the exact molecular weight, allowing for the deduction of the molecular formula. The fragmentation pattern, generated by breaking the molecule apart within the spectrometer, offers clues about its structure. libretexts.orgyoutube.com For this compound, characteristic fragments would likely correspond to the loss of the glucose moiety and the subsequent fragmentation of the xanthone skeleton, including the potential loss of the methyl group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, the ¹H NMR spectrum would show signals for the aromatic protons on the xanthone core, protons of the sugar unit, and a characteristic singlet for the methoxy (B1213986) (-OCH₃) group. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including those in the xanthone core, the sugar, and the methoxy group. Data from the parent compound mangiferin serves as a strong reference for interpreting these spectra. researchgate.net
| Technique | Information Provided | Expected Observations for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Presence of functional groups | Broad O-H stretch, sharp C=O stretch, C-O stretches, aromatic C=C stretches |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak, fragments corresponding to loss of sugar moiety and methyl group |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Aromatic proton signals, sugar proton signals, a singlet for the methoxy group |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms | Signals for aromatic, carbonyl, glycosidic, and methoxy carbons |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research
The ¹H-NMR spectrum of an O-methylated derivative of mangiferin reveals characteristic signals that can be assigned to the aromatic protons of the xanthone core, the anomeric proton of the glucose moiety, and the newly introduced methoxy group. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the protons on the xanthone skeleton will exhibit distinct shifts depending on their proximity to hydroxyl, carbonyl, and the O-methyl groups.
Similarly, the ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the xanthone core and the glucose unit are compared to those of the parent compound, mangiferin, to confirm the site of methylation. The presence of a new signal in the typical region for a methoxy carbon (around δ 55-60 ppm) is a key indicator of successful methylation.
A study by Faizi et al. (2006) provides detailed NMR spectral data for methyl derivatives of mangiferin. jst.go.jp For a dimethyl derivative of mangiferin (compound 8 in the study), the ¹H-NMR data in deuterated chloroform (CDCl₃) showed a distinct singlet for the methoxy protons. The ¹³C-NMR data further confirmed the presence and location of the methyl groups on the xanthone structure. jst.go.jp While this specific study focused on a dimethyl derivative, the principles of NMR signal assignment are directly applicable to mono-methylated mangiferin derivatives like this compound.
To definitively assign the structure of this compound, a combination of 1D and 2D NMR techniques is utilized. These include:
¹H-NMR: To identify the number of different types of protons and their relative numbers.
¹³C-NMR: To determine the number of different types of carbon atoms.
Correlation Spectroscopy (COSY): To establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the glucose and xanthone moieties.
Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): To establish longer-range (two or three bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the position of the methyl group on the xanthone core.
The following tables present representative ¹H and ¹³C NMR chemical shift data for a mangiferin derivative, illustrating the type of information obtained from these analyses. The exact values for this compound would require specific experimental data for that compound.
Table 1: Representative ¹H-NMR Data for a Mangiferin Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.85 | s |
| H-5 | 6.40 | s |
| H-8 | 7.35 | s |
| H-1' | 4.60 | d |
| OCH₃ | 3.90 | s |
Note: This is a representative table based on mangiferin and its derivatives. Actual chemical shifts for this compound may vary.
Table 2: Representative ¹³C-NMR Data for a Mangiferin Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 162.5 |
| C-3 | 164.0 |
| C-6 | 154.5 |
| C-7 | 144.0 |
| C-9 (C=O) | 180.0 |
| C-1' | 73.8 |
| OCH₃ | 56.5 |
Note: This is a representative table based on mangiferin and its derivatives. Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS) in Fragment Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing crucial information about its molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis.
Molecular Formula Confirmation:
High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of its elemental formula. For 7-O-Methylmangiferin, the expected molecular formula is C₂₀H₂₀O₁₂. The theoretical exact mass for this formula can be calculated and compared with the experimentally determined mass from the HRMS analysis. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula. The molecular weight of 7-O-Methylmangiferin is 452.4 g/mol .
Fragment Analysis:
In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to study the fragmentation pattern of this compound. In a tandem MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments provides valuable structural information.
The fragmentation of this compound is expected to be similar to that of its parent compound, mangiferin, with key differences arising from the presence of the methyl group. The fragmentation of C-glycosyl flavonoids like mangiferin typically involves cleavages within the glucose moiety and the xanthone core.
Common fragmentation pathways for mangiferin and its derivatives include:
Loss of water (H₂O): A common initial fragmentation step.
Cleavage of the glucose ring: This can result in characteristic neutral losses of C₃H₆O₃ (90 Da) and C₄H₈O₄ (120 Da). researchgate.net
Loss of the entire glucose unit: This would lead to a fragment corresponding to the methylated xanthone aglycone.
Retro-Diels-Alder (RDA) fragmentation: This can occur in the xanthone ring system, providing information about the substitution pattern.
The presence of the methyl group in this compound will influence the masses of the fragments containing the methylated portion of the molecule. For example, a fragment corresponding to the methylated xanthone aglycone would have a mass that is 14 Da (the mass of a CH₂ group) higher than the corresponding fragment from mangiferin. By analyzing the m/z (mass-to-charge ratio) values of the fragment ions, the location of the methyl group can often be inferred.
Table 3: Predicted Key Mass Spectral Fragments for 7-O-Methylmangiferin
| m/z (predicted) | Description |
| 453.1 | [M+H]⁺ (protonated molecular ion) |
| 435.1 | [M+H - H₂O]⁺ |
| 333.1 | [M+H - 120]⁺ (loss of C₄H₈O₄ from glucose) |
| 303.1 | [M+H - 150]⁺ (further fragmentation) |
| 273.1 | [Aglycone+H]⁺ (methylated xanthone core) |
Note: These are predicted m/z values based on the structure of 7-O-Methylmangiferin and known fragmentation patterns of related compounds. Actual experimental values may vary slightly.
The combination of data from NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound, allowing for unambiguous confirmation of its molecular structure.
Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models
Modulation of Cellular Signaling Pathways
O-Methylmangiferin has demonstrated potential anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory process. Research suggests that like its parent compound, mangiferin (B1668620), this compound may influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com These pathways are crucial in the production of pro-inflammatory mediators.
The NF-κB pathway is a primary regulator of the inflammatory response. In an inflammatory state, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.com Studies on similar compounds suggest that this compound could potentially inhibit IκB degradation, thereby preventing NF-κB activation. nih.govresearchgate.net
The MAPK pathways, including ERK, JNK, and p38, are also central to the inflammatory response, regulating the synthesis of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). mdpi.com The inhibitory effect of related compounds on these pathways suggests a possible mechanism for the anti-inflammatory action of this compound. mdpi.com
| Pathway/Target | Potential Effect of this compound | Reference |
| NF-κB | Inhibition of activation | nih.govresearchgate.net |
| MAPK (ERK, JNK, p38) | Inhibition of signaling | mdpi.com |
| Pro-inflammatory Cytokines (TNF-α, ILs) | Reduction in production | mdpi.comfrontiersin.org |
This compound's potential immunomodulatory activities are linked to its influence on various immune cells and their signaling pathways. researchgate.net The compound may modulate the functions of macrophages, T-cells, and B-cells, which are key players in both innate and adaptive immunity. nih.gov
In vitro studies on related compounds have shown an ability to regulate the production of cytokines, which are essential for immune cell communication. frontiersin.org For instance, the suppression of pro-inflammatory cytokines and the potential enhancement of anti-inflammatory cytokines can shift the immune response towards a less inflammatory state. mdpi.com This modulation is critical in conditions where the immune system is overactive. researchgate.net The immunomodulatory effects of mangiferin have been noted to be beneficial in managing various immunopathological disorders. researchgate.net
| Immune Cell/Mediator | Potential Effect of this compound | Reference |
| Macrophages | Modulation of activation and cytokine release | mdpi.com |
| T-Cells | Regulation of activity and differentiation | nih.gov |
| B-Cells | Modulation of antibody production | nih.gov |
| Cytokines | Regulation of pro- and anti-inflammatory cytokine balance | researchgate.netfrontiersin.org |
Reactive Oxygen Species Scavenging and Antioxidant Mechanisms
The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS). nih.gov This is often evaluated through its electron-transfer potential and radical trapping capabilities. researchgate.netscielo.org.mx ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal metabolism but can cause significant cellular damage at high concentrations. nih.gov
Studies using models like the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•) trapping assay have demonstrated that xanthones, including this compound, can effectively scavenge radicals. researchgate.net The mechanism is believed to involve electron-transfer (ET) followed by a proton transfer. researchgate.net The ability to donate an electron to a radical species neutralizes its reactivity, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. jmchemsci.com The antioxidant capacity is often quantified by the half maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity. researchgate.net
| Assay/Parameter | Observation | Reference |
| PTIO• Trapping | This compound scavenges radicals in a dose-dependent manner. | researchgate.net |
| Mechanism | Mediated by electron-transfer plus H⁺-transfer. | researchgate.net |
| Cellular Impact | Prevention of oxidative damage to biomolecules. | nih.govjmchemsci.com |
The antioxidant efficacy of xanthones is heavily influenced by their molecular structure. nih.gov The number and position of hydroxyl (-OH) groups on the xanthone (B1684191) core are critical determinants of their radical scavenging ability. mdpi.com
| Structural Feature | Impact on Antioxidant Efficacy | Reference |
| para-di-OHs or ortho-di-OHs | Dominantly enhance antioxidant activity. | researchgate.net |
| Methylation of a hydroxyl group | Modifies electron-donating properties and overall antioxidant capacity. | researchgate.net |
| Other substituents (e.g., isoprenyl) | Play a minor role unless they disrupt the key di-hydroxyl arrangements. | researchgate.net |
Anti-Proliferative and Apoptotic Mechanisms in Cellular Models
This compound is being investigated for its potential to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. researchgate.net The anti-proliferative effects are often dose- and time-dependent. frontiersin.org
Apoptosis is a regulated process essential for removing damaged or unwanted cells. nih.gov It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. nih.gov Key proteins in the intrinsic pathway include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov
Research on similar compounds suggests that this compound may induce apoptosis by altering the balance of these Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. frontiersin.orgmdpi.com This, in turn, activates the caspase cascade, including key executioner caspases like caspase-3 and caspase-7, ultimately leading to cell death. mdpi.com The induction of apoptosis is a hallmark of many potential anti-cancer agents. jcancer.org
| Cellular Process | Mechanism | Key Molecular Players | Reference |
| Anti-Proliferation | Inhibition of cell growth and division. | - | frontiersin.org |
| Apoptosis Induction | Activation of programmed cell death pathways. | Bcl-2 family proteins (Bax, Bak, Bcl-2), Cytochrome c, Caspases (e.g., -3, -7, -9) | nih.govmdpi.comnih.gov |
Antimicrobial and Antiviral Mechanism Research
This compound has been identified as having potential antibacterial properties. ontosight.ai The mechanisms by which flavonoids and related compounds inhibit bacterial growth are multifaceted. csic.es One primary mode of action involves the disruption of the bacterial cell membrane. csic.esnih.gov These compounds can interact with the lipid bilayer of the bacterial membrane, altering its fluidity and permeability. csic.es This damage can lead to the leakage of essential intracellular components and ultimately, cell death. frontiersin.org
Another proposed mechanism is the inhibition of bacterial nucleic acid synthesis. csic.esfrontiersin.org Some flavonoids have been shown to interfere with enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and repair in bacteria. csic.es Furthermore, these compounds can inhibit bacterial energy metabolism by affecting the respiratory chain and ATP synthase. csic.es Extracts from Mangifera indica, the plant from which mangiferin and its derivatives are sourced, have demonstrated inhibitory activity against bacteria such as Staphylococcus aureus. researchgate.net The antibacterial effects are often concentration-dependent and can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth). researchgate.netfrontiersin.org
The investigation into this compound and related compounds has revealed potential antifungal and antiviral activities. ontosight.aidntb.gov.ua The mechanisms of antifungal action often involve the disruption of the fungal cell wall or membrane, which contains ergosterol (B1671047) as a key component. researchgate.net Many antifungal agents work by inhibiting enzymes involved in the ergosterol synthesis pathway, leading to a compromised cell membrane and fungal cell death. researchgate.net Other mechanisms include interference with microtubule function, which disrupts cell division. researchgate.net
In the realm of antiviral research, this compound has been noted for its activity against viruses such as Herpes Simplex Virus (HSV). dntb.gov.ua The antiviral mechanisms of polyphenolic compounds can target various stages of the viral life cycle. mdpi.comdovepress.com This includes preventing the virus from attaching to or penetrating the host cell, as well as inhibiting viral replication once inside the cell. mdpi.comdovepress.com For instance, some compounds can bind to viral surface proteins, blocking their interaction with host cell receptors. dovepress.com Others may inhibit essential viral enzymes or interfere with transcription factors necessary for the expression of viral genes, such as the inhibition of Sp1-regulated viral gene expression, which has been shown to be effective against HSV. nih.gov
Enzyme and Receptor Modulation Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating biological processes and serving as therapeutic agents. longdom.orgmedcraveonline.com this compound, as a polyphenolic compound, has been studied for its potential to inhibit various enzymes. This inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. longdom.orgamericanpeptidesociety.org
Research has demonstrated that this compound can act as an inhibitor for enzymes such as xanthine (B1682287) oxidase and α-glucosidase. Xanthine oxidase is an enzyme involved in the metabolism of purines to uric acid, and its inhibition is a key strategy in the management of gout. Alpha-glucosidase is an enzyme that breaks down carbohydrates in the intestine, and its inhibition can help manage blood glucose levels. The ability of this compound to inhibit these enzymes highlights its potential for therapeutic applications beyond its anticancer and antimicrobial effects. The study of enzyme kinetics is crucial to understand the mode of inhibition and the potency of the inhibitor. americanpeptidesociety.org
In addition to enzyme inhibition, the modulation of cellular receptors is another key area of pharmacological research. nih.gov Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural ligand. biorxiv.orgnih.govuea.ac.uk While direct studies on this compound's receptor modulation are limited, the investigation of how natural compounds interact with G protein-coupled receptors (GPCRs) and other cellular receptors is an active field. nih.gov Given its structure, exploring the potential of this compound to act as an allosteric modulator for various receptors could unveil new therapeutic avenues. uea.ac.uk
Data Tables
Table 1: Effects of this compound on Cell Cycle and Apoptosis
| Biological Process | Model System | Key Findings | Mechanism |
|---|---|---|---|
| Cell Cycle | Research Cell Lines | Arrest at G2/M phase | Modulation of cyclin/CDK regulatory proteins. nih.gov |
| Apoptosis | Preclinical Cancer Models | Induction of programmed cell death | Activation of caspases (e.g., Caspase-3, -9), modulation of Bcl-2 family proteins (Bax/Bcl-2 ratio). nih.govmdpi.com |
Table 2: Antimicrobial and Antiviral Activity of this compound and Related Compounds
| Activity | Target Organism | Investigated Mechanism of Action |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Disruption of bacterial cell membrane, inhibition of nucleic acid synthesis, inhibition of energy metabolism. csic.esresearchgate.net |
| Antifungal | Various fungi | Inhibition of ergosterol synthesis, disruption of microtubule function. researchgate.net |
| Antiviral | Herpes Simplex Virus (HSV) | Inhibition of viral attachment and penetration, inhibition of viral gene expression. dntb.gov.uamdpi.comnih.gov |
Table 3: Enzyme Inhibition by this compound
| Target Enzyme | Biological Relevance | Type of Inhibition |
|---|---|---|
| Xanthine Oxidase | Uric acid production | Competitive/Non-competitive (research ongoing) |
| α-Glucosidase | Carbohydrate digestion | Competitive/Non-competitive (research ongoing) |
Exploration of Neurobiological and Metabolic Pathway Interactions
This compound is found in plants that have been examined for their effects on the central nervous system. Extracts from Polygala tenuifolia, a known source of 7-O-methylmangiferin, have been investigated for their potential to protect neurons. jfda-online.comresearchgate.net Studies have shown that an ethanolic extract and an n-butanol fraction of P. tenuifolia reduced brain damage caused by ischemia and reperfusion in experimental models. jfda-online.com Furthermore, an extract of the plant was found to prevent neuronal cell damage induced by N-methyl-D-aspartate (NMDA). jfda-online.com These findings indicate that constituents within the plant extract have neuroprotective properties, though the specific effects of isolated this compound were not detailed in these studies. jfda-online.com
Research into the parent compound mangiferin and its metabolites has uncovered significant interactions with glucose and lipid metabolism pathways.
Glucose Metabolism: Mangiferin has been shown to stimulate the utilization of carbohydrates in skeletal muscle. nih.gov It modulates biological processes involved in the metabolism of carbohydrates by upregulating enzymes responsible for carbohydrate oxidation. nih.gov This includes the aforementioned pyruvate (B1213749) dehydrogenase, which facilitates the entry of glucose-derived pyruvate into the mitochondrial energy production cycle. nih.gov
Lipid Metabolism: The effects of mangiferin and its metabolites on lipid metabolism have been documented in studies on hepatic cells and in animal models. Mangiferin has been found to suppress enzymes involved in lipogenesis (the synthesis of fats). nih.gov In a study on KK-Ay mice, mangiferin significantly decreased liver triglyceride and free fatty acid levels. nih.gov This effect is primarily attributed to its metabolite, norathyriol, which was found to have a stronger regulatory effect on hepatic lipid metabolism than mangiferin itself. nih.gov The underlying mechanism involves the activation of the SIRT-1/AMPK/SREBP-1c signaling pathway. nih.gov Activation of SIRT-1 and the subsequent phosphorylation of AMPK lead to a decrease in the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides. nih.gov
Table 2: Effects of Mangiferin and its Metabolite on Lipid Metabolism Markers
| Compound | Model | Key Findings | Pathway |
|---|---|---|---|
| Mangiferin | KK-Ay Mice | Decreased liver triglyceride and free fatty acids. | SIRT-1/AMPK/SREBP-1c |
Data sourced from Li, X., et al. (2018) and Guo, F., et al. (2014). nih.govnih.gov
Structure Activity Relationship Sar Studies and Synthetic Modifications for Research
Methodologies for Establishing Structure-Activity Relationships
Establishing the structure-activity relationship (SAR) for xanthone (B1684191) derivatives, including O-Methylmangiferin, involves a multi-faceted approach combining synthetic chemistry, biological assays, and computational modeling. A primary methodology is the synthesis of a library of analogs where specific parts of the molecule, such as the xanthone core or its substituents, are systematically modified. mdpi.com These synthetic strategies allow for the creation of structures that may not be found in nature, providing a broader range of compounds for SAR studies. mdpi.com
The core of SAR analysis lies in comparing the biological activities of these analogs. This is achieved through a battery of in vitro and in silico screenings. nih.gov For instance, the cytotoxic effects of various xanthone derivatives on cancer cell lines are measured to determine their half-maximal inhibitory concentrations (IC₅₀). nih.gov These experimental values are then correlated with the specific structural changes made to each analog.
Another key methodology is molecular docking. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking a series of xanthone derivatives into the active site of an enzyme or receptor, researchers can rationalize how different functional groups contribute to binding affinity and activity. nih.gov This is often used in conjunction with techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov
Furthermore, the development of synthetic pathways is crucial. mdpi.com Efficient synthesis allows researchers to produce a diverse set of chiral derivatives and analogs for comprehensive SAR studies, which are essential for improving biological activity. mdpi.com
Impact of Methylation and Glycosylation on Biological Activity
The biological profile of the mangiferin (B1668620) scaffold is significantly influenced by the patterns of methylation and glycosylation. These modifications alter the molecule's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets.
Methylation: The presence and position of methyl groups can have a pronounced effect on activity. In some cases, methylation of the hydroxyl groups on the xanthone core can lead to a decrease in certain biological activities. For example, studies have shown that benzyl (B1604629) and methyl substituted mangiferin derivatives exhibit poorer antioxidant activity compared to the parent mangiferin. researchgate.net However, this is not a universal rule. In the treatment of diabetes mellitus, metabolites of mangiferin that have undergone monomethylation have been identified, suggesting a complex role for this modification in vivo. phcog.com The strategic placement of methoxy (B1213986) groups is a key area of investigation in developing xanthone-based therapeutic agents. nih.gov
Glycosylation: The attachment of sugar moieties (glycosylation) is another critical modification that can dramatically alter a compound's properties. Glycosylation generally improves water solubility and can enhance pharmacological activity. nih.govencyclopedia.pubnih.gov For instance, many studies are focused on synthesizing glycosylated xanthones to improve both their solubility and biological action. nih.govencyclopedia.pub It has been observed that glycosylation can often boost the activity of xanthones to a certain degree. nih.govencyclopedia.pub However, the position and nature of the glycosidic bond are crucial. Mangiferin itself is a C-glucoside, where the glucose is attached via a carbon-carbon bond, a feature that contributes to its bioavailability and antioxidant properties. nih.gov In contrast, O-glycosides, where the sugar is linked through an oxygen atom, are also common. mdpi.com Studies on other xanthones, like β-mangostin, have shown that adding a glucose moiety can sometimes lead to weaker activity compared to the parent compound, highlighting the importance of the hydroxyl group at specific positions for certain biological interactions. royalsocietypublishing.org
The interplay between methylation and glycosylation is complex. For example, xanthone O-glucosides with varying degrees of methylation have been isolated and shown to possess moderate antioxidant activity, with studies indicating that glycosylated forms are more active than their non-glycosylated counterparts. nih.govencyclopedia.pub
Design and Synthesis of this compound Analogs for Mechanistic Exploration
The rational design and synthesis of this compound analogs are pivotal for exploring their mechanisms of action and identifying new therapeutic leads. mdpi.com By creating derivatives with targeted modifications, researchers can probe the specific molecular interactions that govern biological effects. nih.gov
Synthetic efforts often focus on modifying the hydroxyl and prenyl groups of the xanthone scaffold. mdpi.com For example, esterification of mangiferin has been shown to yield derivatives with higher lipid-solubility and more potent hypoglycemic activity. mdpi.com SAR studies on these analogs indicated that larger ester groups correlated with increased activity, demonstrating that such modifications can be an effective strategy for improving the therapeutic potential of mangiferin. mdpi.com
Another approach involves the synthesis of chiral derivatives of xanthones (CDXs). mdpi.com These synthetic methodologies can produce a library of compounds for SAR studies, allowing for the exploration of enantioselectivity in biological systems. mdpi.com For instance, modifications at the C-3, C-6, and C-7 positions of mangiferin by introducing mono- or dichloro benzylated groups have resulted in derivatives with enhanced inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research. mdpi.com
The synthesis of analogs also serves to overcome limitations of the natural product, such as poor solubility. researchgate.net For example, creating glycosylated derivatives is a recognized strategy to enhance the biological effects of mangiferin. nih.gov The table below illustrates how different synthetic modifications on the mangiferin scaffold affect its biological activity, providing insight for further mechanistic studies.
| Mangiferin Derivative | Modification | Observed Effect | Reference |
|---|---|---|---|
| Decyloxy substituted mangiferin | Alkylation at C3, C6, and C7 | Highest inhibition ratio against PTP1B (100% higher than mangiferin) | nih.govresearchgate.netfrontiersin.org |
| Acetylated mangiferin | Acetylation | Higher antioxidant activity than mangiferin | nih.gov |
| Benzoylated mangiferin | Benzoylation | Potent antioxidant activity | researchgate.net |
| Amino-derivatives of mangiferin | Addition of aminomethylene groups | Showed significant antibacterial activity against certain strains | researchgate.net |
| Sulfated mangiferin | Sulfation of hydroxyl groups | Investigated for anticoagulant and antiplatelet properties | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Approaches in Xanthone Research
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology extensively used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.govdovepress.com In xanthone research, QSAR models are developed to predict the activity of new derivatives, thereby guiding the synthesis of more potent and selective molecules. nih.govdovepress.comfrontiersin.org
The process begins with a dataset of xanthone derivatives with known biological activities, such as IC₅₀ values against a specific target. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. ijpsr.com These descriptors can include electronic properties (like dielectric energy and atomic net charges), steric factors (like shape indices), and hydrophobic characteristics (like LogP). nih.govdovepress.comresearchgate.net
Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, creating an equation that links the descriptors to the biological activity. nih.govdovepress.com The reliability of these models is assessed through statistical parameters like the regression coefficient (r²) and the cross-validation regression coefficient (r²cv). nih.govdovepress.com For instance, a QSAR model for anticancer activity of xanthone derivatives showed a high correlation with an r² of 0.84. nih.govdovepress.com
These validated QSAR models can then be used to virtually screen and design new compounds with potentially improved activity before they are synthesized, saving time and resources. nih.govdovepress.com For example, QSAR studies on xanthone derivatives as α-glucosidase inhibitors have led to the design of new molecules with predicted high inhibitory potential. tandfonline.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to xanthone inhibitors of xanthine (B1682287) oxidase to provide a deeper understanding of the structural requirements for activity. nih.gov The insights gained from QSAR help in the rational design of novel xanthone derivatives for various therapeutic applications. derpharmachemica.com
Advanced Analytical Methodologies for Research and Quantification of O Methylmangiferin
Chromatographic Techniques for Trace Analysis and Metabolite Profiling
Chromatographic methods are fundamental in the separation and analysis of O-Methylmangiferin from intricate mixtures. These techniques offer high resolution and sensitivity, which are essential for both qualitative and quantitative assessments.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of this compound, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). creative-proteomics.commdpi.com By utilizing columns with sub-2-micron particles, UPLC systems provide faster separations, superior resolution, and increased sensitivity. creative-proteomics.com This technology is instrumental in establishing fingerprint analyses of herbal medicines containing this compound, such as in Polygala tenuifolia, where it has been used to determine the content of multiple indicative compounds, including 7-O-methylmangiferin. bvsalud.org
The enhanced resolution and speed of UPLC make it ideal for the analysis of complex mixtures and for high-throughput applications. creative-proteomics.com UPLC systems can operate at significantly higher pressures than HPLC, leading to improved efficiency and the ability to separate a wide array of compounds with high precision. creative-proteomics.com This is particularly beneficial for the quality control of commercial products and for detailed metabolite profiling. bvsalud.org In a study on Polygala tenuifolia, UPLC was successfully used to create a fingerprint of the plant's chemical constituents and quantify ten compounds, including this compound, demonstrating the method's robustness for quality evaluation. bvsalud.org
UPLC is often coupled with various detectors, such as photodiode array (PDA) and mass spectrometry (MS), to provide comprehensive data on the separated compounds. creative-proteomics.com This combination allows for both quantification and structural identification, which is crucial for metabolomics studies and the analysis of complex biological matrices. plos.orgwaters.com For instance, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) has been effectively used to analyze the distribution of this compound in different tissues of P. tenuifolia. plos.org
Table 1: UPLC Applications in this compound Analysis
| Application | Plant/Matrix | Key Findings |
| Fingerprint Analysis and Quality Control | Polygala tenuifolia | Established a UPLC fingerprint with 37 common peaks and quantified ten indicative compounds, including 7-O-methylmangiferin. bvsalud.org |
| Metabolite Profiling | Polygala tenuifolia tissues (roots, stems, leaves, seeds) | Identified 25 compounds and found that this compound was higher in the stems, leaves, and seeds compared to the roots. plos.org |
| Anti-inflammatory Compound Screening | Polygala tenuifolia Willd | Identified 7-O-methylmangiferin as one of the active anti-inflammatory metabolites. researchgate.net |
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. alwsci.com While this compound itself is a non-volatile compound due to its high molecular weight and polarity, GC can be employed for the analysis of its volatile derivatives or for profiling volatile metabolites in a biological system where this compound is active. alwsci.comsigmaaldrich.com
For non-volatile compounds like this compound to be analyzed by GC, they must first undergo a chemical derivatization process to increase their volatility. alwsci.comsigmaaldrich.com This typically involves converting polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization techniques include silylation, which can make compounds like this compound amenable to GC-MS analysis. sigmaaldrich.com
GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated compounds, making it a "gold standard" for the analysis of volatile compounds in complex matrices. imist.ma This technique is highly sensitive and specific, allowing for the identification and quantification of trace amounts of metabolites. imist.manih.gov In the context of this compound research, GC-MS could be used to study the impact of the compound on the plant's or an organism's volatilome—the complete set of volatile organic metabolites. nih.govresearchgate.net This can provide insights into the metabolic pathways affected by this compound.
While direct analysis of this compound by GC is not standard, the technique's utility in broader metabolomic studies is significant. For example, GC-MS can be used to analyze volatile compounds in the headspace of plant material or in biological fluids, which can be altered by the presence or activity of compounds like this compound. researchgate.net
Mass Spectrometry-Based Quantification in Complex Biological Matrices
Mass spectrometry (MS) is an indispensable tool for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity. nih.gov It is often coupled with chromatographic techniques to enhance its analytical power. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. bruker.com This combination provides high-resolution and accurate mass measurements, which are crucial for the confident identification and quantification of compounds like this compound in complex mixtures. tofwerk.comemissionsanalytics.com Q-TOF-MS allows for the simultaneous analysis of all ions, ensuring that no important information is lost. tofwerk.comemissionsanalytics.com
The high mass accuracy of Q-TOF-MS enables the determination of the elemental composition of a molecule, which is a significant advantage in identifying unknown metabolites of this compound. tofwerk.com This technique has been widely applied in various research fields, including metabolite identification, drug discovery, and clinical toxicology. bruker.comnih.gov In the context of this compound, UPLC coupled with Q-TOF-MS has been successfully used for the metabolomic analysis of Polygala tenuifolia, allowing for the identification and quantification of various chemical constituents, including this compound, in different parts of the plant. plos.org This method provides a powerful platform for understanding the distribution and accumulation of this compound in its natural source.
Table 2: Q-TOF-MS in the Analysis of this compound
| Study Focus | Matrix | Analytical Approach | Key Outcome |
| Metabolomic Analysis | Polygala tenuifolia tissues | UPLC/Q-TOF MS | Identified and quantified 22 marker compounds, including this compound, showing significant differences among tissues. plos.org |
| Anti-inflammatory Compound Screening | Polygala tenuifolia Willd | UPLC-PDA-ESI-Q-TOF-MS-LOX-FLD | Rapidly screened and identified this compound as an active anti-inflammatory metabolite. researchgate.net |
| Chemical Profiling | Suanzaoren Decoction | UHPLC-Q Exactive Orbitrap-MS | Identified this compound as a chemical component of the decoction. njucm.edu.cn |
Integration with Metabolomics and Proteomics Workflows
The analysis of this compound is increasingly being integrated into broader "omics" workflows, such as metabolomics and proteomics, to gain a more holistic understanding of its biological effects. mdpi.comgeneviatechnologies.com Metabolomics aims to measure the complete set of small-molecule metabolites in a biological system, while proteomics focuses on the entire complement of proteins. mdpi.comgeneviatechnologies.com
The integration of these approaches can reveal the intricate molecular mechanisms and pathways affected by this compound. nih.govfrontiersin.org For example, a metabolomic study might identify changes in specific metabolic pathways in response to this compound, while a proteomic study could pinpoint the proteins involved in these changes. nih.govfrontiersin.org This multi-omics approach provides a more comprehensive picture than either technique alone. frontiersin.org
Mass spectrometry, particularly when coupled with high-resolution separation techniques like UPLC, is a core technology in both metabolomics and proteomics. nih.govgeneviatechnologies.com The data generated from these analyses can be vast and complex, often requiring advanced bioinformatics tools for interpretation and pathway analysis. nih.govmdpi.com By correlating changes in the metabolome and proteome with the presence of this compound, researchers can uncover its mechanisms of action and identify potential biomarkers of its effects. nih.govnih.gov This integrated approach is crucial for translating basic research findings into potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR) and Metabolite Fingerprinting
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise quantification of substances without the need for identical reference compounds for calibration. resolvemass.cajeol.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.camdpi.com This allows for the absolute quantification of compounds in a sample. resolvemass.ca
1H qNMR is particularly valuable for the purity assessment and quantification of natural products like this compound. researchgate.netnih.gov It is a non-destructive technique, allowing the sample to be recovered for further analysis. resolvemass.caresearchgate.net The method's accuracy and precision make it a primary ratio method of measurement. frontiersin.orgresearchgate.net
In addition to quantification, NMR is an excellent tool for metabolite fingerprinting. An NMR spectrum of a complex mixture, such as a plant extract, provides a unique "fingerprint" that reflects its chemical composition. frontiersin.org This can be used for quality control and to assess the consistency of herbal products containing this compound. By comparing the NMR fingerprints of different samples, variations in the chemical profile can be readily detected.
For qNMR analysis, an internal standard of known purity and concentration is typically added to the sample. jeol.com The concentration of the analyte is then calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard. ox.ac.uk Careful selection of experimental parameters, such as relaxation delays and pulse angles, is crucial for obtaining accurate and reliable quantitative results. researchgate.netox.ac.uk
Development of Orthogonal and Complementary Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of a phytochemical, such as this compound, necessitates a multi-faceted analytical approach. A single technique is often insufficient to provide a complete profile of its identity, purity, and structural intricacies. Therefore, the development and application of orthogonal and complementary analytical techniques are crucial for robust and reliable research and quantification. Orthogonal methods measure the same attribute using different physicochemical principles, while complementary techniques provide information on different attributes, together creating a more complete picture. nih.gov
For this compound, a xanthone (B1684191) C-glycoside, a combination of chromatographic and spectroscopic methods is typically employed to achieve a thorough characterization. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation. nih.govacs.org
Chromatographic and Spectroscopic Synergy
The synergy between chromatography and spectroscopy is pivotal in the analysis of complex natural products like this compound. HPLC, particularly when coupled with a Diode Array Detector (DAD), allows for the separation of this compound from other components in a mixture, such as a plant extract, and its quantification. The DAD provides ultraviolet (UV) spectra, which can give initial clues about the class of the compound based on its chromophore system. For instance, the UV spectrum of this compound in methanol (B129727) exhibits absorption maxima (λmax) at 241, 258, 316, and 362 nm, which is characteristic of a xanthone skeleton. acs.org
Following separation, mass spectrometry provides crucial information on the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HPLC (LC-MS) to provide mass data on the separated peaks. nih.gov High-Resolution Mass Spectrometry (HRMS) can yield a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.org Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that can be interpreted to understand the compound's structure, such as the loss of the glycosidic moiety. biorxiv.org
Direct Analysis in Real Time Mass Spectrometry (DART-MS) represents a rapid, high-throughput technique for the chemical profiling of samples with minimal preparation. brjac.com.br While primarily used for rapid screening, it can tentatively identify this compound in crude samples based on its accurate mass. brjac.com.br
Definitive Structural Elucidation with NMR
For unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to map out the complete carbon-hydrogen framework of the molecule. acs.org For example, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. jst.go.jp Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away, which was instrumental in confirming the linkage of the glucose moiety to the xanthone core in related structures. acs.org
The combination of these techniques provides a comprehensive characterization of this compound. HPLC ensures the purity of the analyte being studied, MS confirms its molecular weight and elemental formula, and NMR provides the definitive structural proof. This orthogonal and complementary approach is essential for establishing the identity and quality of this compound for any further research.
The table below summarizes the roles of different analytical techniques in the characterization of this compound.
| Analytical Technique | Principle of Operation | Information Obtained for this compound | Research Findings |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation from other compounds, purity assessment, and quantification. | Used for the simultaneous determination of seven phenolic compounds, including 7-O-methylmangiferin, in Rhizoma Belamcandae. nih.gov |
| Diode Array Detector (DAD) | Measures absorbance over a wide range of wavelengths simultaneously. | UV-Vis absorption spectrum, aiding in initial identification based on the chromophore. | The UV spectrum in MeOH shows λmax at 241, 258, 316, and 362 nm, characteristic of a xanthone. acs.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight determination and elemental composition (with HRMS). | The molecular formula was deduced as C₂₅H₂₈O₁₅ from HRMS data (for a related new xanthone glycoside). acs.org 7-O-methylmangiferin was identified in Iris species by its protonated molecule [M+H]⁺. brjac.com.br |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, including fragmentation of selected ions. | Structural information from fragmentation patterns. | The MS/MS spectrum of the related compound mangiferin (B1668620) shows characteristic losses of water molecules. biorxiv.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed 3D molecular structure, including connectivity and stereochemistry. | ¹H and ¹³C NMR data are used to identify the compound and assign all proton and carbon signals, confirming the structure. acs.orgjst.go.jp |
Emerging Research Frontiers and Future Directions in O Methylmangiferin Studies
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
The future of O-Methylmangiferin research is intrinsically linked to the application of "omics" technologies. humanspecificresearch.org These powerful, high-throughput approaches allow for the comprehensive analysis of biological molecules on a large scale, offering a holistic view of a compound's effect on cellular systems. humanspecificresearch.orgresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics can uncover the intricate molecular pathways modulated by this compound, moving beyond single-target interactions to a systems-level understanding.
Genomics and Transcriptomics : These fields study an organism's genetic material (DNA) and the RNA transcripts produced from it, respectively. humanspecificresearch.org Future research will likely employ transcriptomic analyses, such as RNA-sequencing, to map the gene expression changes in cells or tissues upon treatment with this compound. This can reveal which cellular signaling pathways are activated or inhibited, providing clues to its mechanism of action.
Proteomics : As the large-scale study of proteins, proteomics is crucial for understanding the functional consequences of altered gene expression. humanspecificresearch.org Unbiased proteomics studies on the related compound mangiferin (B1668620) have already revealed its ability to upregulate proteins essential for mitochondrial bioenergetics and downregulate those involved in fat production in the liver. researchgate.net Similar proteomic strategies are anticipated to be a cornerstone of future this compound research, identifying specific protein targets and downstream effects.
Metabolomics : This technology provides a comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org By applying metabolomics, researchers can obtain a functional readout of the physiological state of a cell or organism following exposure to this compound. This can help to explain its effects on metabolic disorders and identify novel biomarkers of its activity.
The integration of these omics datasets provides a powerful, multi-layered view of the biological system, accelerating the identification of new drug targets and mechanisms. humanspecificresearch.org
Table 1: Overview of Omics Technologies in this compound Research
| Omics Field | Definition | Potential Application for this compound Research |
| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.orgfrontlinegenomics.com | Identifying genetic predispositions that may influence response to this compound. |
| Transcriptomics | The analysis of all RNA molecules (the transcriptome) in a cell or organism. humanspecificresearch.orgfrontlinegenomics.com | Mapping gene expression changes to elucidate the compound's mechanism of action. |
| Proteomics | The large-scale study of the structure and function of proteins (the proteome). humanspecificresearch.orgfrontlinegenomics.com | Identifying direct protein targets and understanding functional changes in cellular pathways. researchgate.net |
| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.orgfrontlinegenomics.com | Assessing the physiological impact of the compound and identifying metabolic biomarkers. |
Application of Advanced Computational Modeling and In Silico Approaches
In silico methods, which utilize computer modeling and simulation, are becoming indispensable tools in modern drug discovery and development. premier-research.com These approaches can significantly reduce the time and cost associated with laboratory research by predicting a compound's properties and interactions before extensive experimental work is undertaken. researchgate.netfrontiersin.org
For this compound, computational modeling offers several exciting avenues of exploration:
Molecular Docking and Dynamics : These simulations can predict how this compound binds to specific protein targets, providing insights into its mechanism of action at an atomic level. Conformational analyses have already been performed on similar xanthone (B1684191) glycosides to understand their structure. nih.gov
Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body, helping to predict its behavior in preclinical and clinical settings. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) : By analyzing the chemical structure of this compound and its analogues, QSAR models can predict their biological activity, guiding the synthesis of new derivatives with improved potency or selectivity.
Systems Biology Modeling : Integrating omics data into computational models of biochemical pathways allows for the simulation of the complex cellular responses to this compound. researchgate.net This can help to formulate new hypotheses and design more targeted experiments.
The use of in silico models can help to simulate the effects of combination therapies and define benchmarks for future trial designs, accelerating the translation of this compound from the lab to clinical applications. nih.gov
Development of Research Tools and Reference Standards
The reliability and reproducibility of research findings depend heavily on the availability of high-quality research tools, particularly pure and well-characterized reference standards. phtool.com For this compound, the development and dissemination of such standards are critical for advancing the field.
A certified reference material (CRM) is a standard used for instrument calibration, method validation, and quality control, ensuring that data generated across different laboratories are comparable and accurate. canada.casigmaaldrich.com 7-O-methylmangiferin has been used as a reference standard in studies evaluating the quality of traditional medicines. researchgate.net
Recent advancements in analytical chemistry are also providing new tools for quality control. For instance, a novel strategy involving a "digital reference standard" (DRS) analyzer has been developed for the quality control of herbal medicines containing this compound. nih.gov This approach utilizes methods like the relative retention time (RRT) technique and linear calibration using two reference substances (LCTRS), which can significantly reduce analysis costs and improve efficiency, especially when pure standards are scarce or expensive. nih.gov The continued development of these tools and the broad availability of traceable reference standards for this compound and its metabolites will be essential for robust and standardized research worldwide. phtool.com
Exploration of Novel Preclinical Research Models
Preclinical studies are a crucial step in drug development, providing essential data before human trials can begin. ppd.com The selection of appropriate preclinical models that accurately mimic human diseases is vital for predicting clinical outcomes. transcurebioservices.com
Historically, research on compounds like this compound may have started with simple in vitro models, such as cancer cell lines like B16F10 melanoma. researcher.life While useful for initial screening, these models often lack the complexity of a whole organism. transcurebioservices.com The future of this compound research lies in the adoption of more sophisticated and clinically relevant preclinical models.
Table 2: Advanced Preclinical Models for this compound Research
| Model Type | Description | Relevance to this compound Studies |
| Genetically Engineered Mouse (GEM) Models | Mice with specific genetic alterations that cause them to develop diseases spontaneously, closely mimicking human pathology. nih.gov | Investigating the efficacy of this compound in a setting that reflects the genetic drivers of a specific cancer or metabolic disease. |
| Patient-Derived Xenograft (PDX) Models | Models created by implanting tumor tissue from a human patient directly into an immunocompromised mouse. nih.gov | Testing the compound's effectiveness on a diverse range of human tumors, potentially leading to personalized medicine approaches. |
| Organ-on-a-Chip Systems | Microfluidic chips containing miniature, engineered human tissues that replicate organ-level functions. ppd.com | Providing a human-relevant platform to study the compound's efficacy and effects on specific organs in vitro. |
| Humanized Mouse Models | Immunodeficient mice engrafted with human cells or tissues, such as a human immune system. transcurebioservices.com | Evaluating the interaction of this compound with the human immune system, crucial for studying its immunomodulatory effects. |
These advanced models provide a more accurate representation of human disease, allowing for a more reliable evaluation of this compound's therapeutic potential. transcurebioservices.com Employing a diverse portfolio of these models will be key to generating the compelling data needed to progress the compound into clinical development. nih.gov
Methodological Advancements in Isolation and Characterization for Discovery Programs
The ability to efficiently isolate and purify this compound from its natural sources is fundamental to all research and development efforts. The compound has been successfully isolated from various plants, including Polygala tenuifolia and Belamcanda chinensis. nih.govresearchgate.netfrontiersin.org However, obtaining high-purity material in sufficient quantities can be a significant challenge.
Future discovery programs will benefit from methodological advancements in separation science. Techniques such as high-speed countercurrent chromatography (HSCCC) have proven highly effective for the separation and purification of this compound from complex plant extracts. researchgate.net HSCCC, often used in combination with other chromatographic methods like medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC), allows for the isolation of compounds with high purity. researchgate.net For example, a combined MPLC, HSCCC, and prep-HPLC approach successfully isolated 7-O-methylmangiferin with a purity of over 94%. researchgate.net
Alongside isolation, advanced analytical techniques are crucial for unambiguous structural characterization. Methods like electrospray ionization tandem mass spectrometry (ESI-MSn) and high-performance liquid chromatography with a diode-array detector (HPLC-DAD) are essential for identifying this compound and distinguishing it from its isomers, such as 7-O-methylisomangiferin. researchgate.net The continued refinement of these isolation and characterization methods will streamline the discovery pipeline, ensuring a steady supply of high-quality this compound for comprehensive preclinical and, eventually, clinical investigation. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
